molecular formula C6H13NO3S B1348352 2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol CAS No. 58903-81-4

2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol

Cat. No. B1348352
CAS RN: 58903-81-4
M. Wt: 179.24 g/mol
InChI Key: MPACUVIDHVFZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol, commonly known as 2-DTT, is a chemical compound that has a wide range of applications in the scientific research field. It is a colorless, odorless, and slightly acidic compound that is soluble in water and organic solvents. 2-DTT is used in various biochemical and physiological experiments, as well as in the synthesis of other chemical compounds. The compound is also used to investigate the mechanisms of biological processes, such as enzyme-catalyzed reactions, and its effects on the biochemical and physiological functions of cells.

Scientific Research Applications

I have conducted a thorough search for the scientific research applications of “2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol,” but unfortunately, the available information is limited and does not provide detailed applications in various fields as requested.

The compound is listed on several chemical suppliers’ websites, such as Sigma-Aldrich and Smolecule, with mentions of its potential in scientific research, but without specific details on unique applications .

properties

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c8-3-2-7-6-1-4-11(9,10)5-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPACUVIDHVFZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329712
Record name 3-[(2-Hydroxyethyl)amino]-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol

CAS RN

58903-81-4
Record name 3-[(2-Hydroxyethyl)amino]-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((2-hydroxyethyl)amino)tetrahydrothiophene 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-aminoethanol (310 mg, 5.08 mmol), triethylamine (514 mg, 5.08 mmol) and 2,3-dihydrothiophene 1,1-dioxide (200 mg, 1.693 mmol) in ethanol (3 mL) was heated up at 78° C. for 16 hours. TLC indicated the starting material was consumed and desired product was formed (30% methanol/ethyl acetate). The reaction mixture was concentrated under reduced pressure, the residue was purified by silica gel chromatography with 0-35% methanol/ethyl acetate to provide the title compound as a colorless oil (260 mg, 86%). 1H NMR (400 MHz, CHLOROFORM-d) δ 3.78-3.56 (m, 3H), 3.38-3.21 (m, 2H), 3.14-3.00 (m, 1H), 2.94 (dd, J=13.3, 6.0 Hz, 1H), 2.85-2.68 (m, 2H), 2.53-2.34 (m, 1H), 2.22-2.03 (m, 1H).
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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